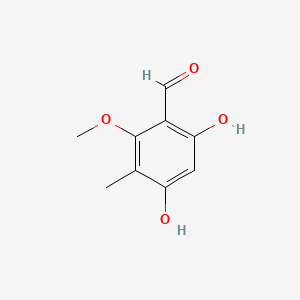

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde

Description

Properties

IUPAC Name |

4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-7(11)3-8(12)6(4-10)9(5)13-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCQEXJTITTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699049 | |

| Record name | 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118093-05-3 | |

| Record name | 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dimethyl Sulfate-Mediated Methylation

Building on methodologies for 2,4-dimethoxy-3-methylbenzaldehyde, methylation of 4,6-dihydroxy-2-methoxy-3-methylbenzaldehyde’s hypothetical precursor (e.g., 4,6-dihydroxy-2-hydroxy-3-methylbenzaldehyde) can be achieved using dimethyl sulfate [(CH₃O)₂SO₂] in the presence of potassium carbonate (K₂CO₃). This two-step process involves:

-

Protection of C-4 and C-6 Hydroxyls: Sequential methylation at C-4 and C-6 using dimethyl sulfate in THF at 45–50°C.

-

Selective Demethylation: Controlled hydrolysis with BCl₃ or HBr/acetic acid to restore hydroxyl groups at C-4 and C-6.

Optimization Insights:

-

Reagent Stoichiometry: A 2:1 molar ratio of dimethyl sulfate to substrate ensures complete methylation.

-

Workup: Post-reaction extraction with saturated sodium bicarbonate and brine minimizes residual acids.

Hydrogenolysis of Protected Intermediates

Palladium-Catalyzed Hydrogenolysis

Inspired by the synthesis of 3,4-dihydroxy-2-methyl benzoic acid derivatives, this approach employs a Mannich reaction to install a dimethylaminomethyl group at C-3, followed by hydrogenolytic cleavage. The steps include:

-

Mannich Reaction: Treatment of 4,6-dihydroxy-2-methoxybenzaldehyde with formaldehyde and dimethylamine in acetic acid, forming a dimethylaminomethyl intermediate.

-

Hydrogenolysis: Catalytic hydrogenation over palladium on charcoal (Pd/C) at 5–6 kg/cm² pressure removes the dimethylaminomethyl group, yielding the methyl-substituted product.

Performance Metrics:

-

Catalyst Loading: 10% Pd/C achieves >90% conversion in 12 hours.

-

Solvent System: Methanol or ethyl acetate facilitates homogeneous reaction conditions.

Industrial-Scale Continuous Flow Synthesis

Tubular Reactor Optimization

Adapting protocols for 4-bromo-2-methoxybenzaldehyde, continuous flow reactors enhance yield and reproducibility for large-scale production. Key steps involve:

-

Metal-Halogen Exchange: Reaction of a brominated precursor with isopropyl magnesium chloride (iPrMgCl) in THF at 0–5°C.

-

Formylation: Quenching the Grignard intermediate with dimethylformamide (DMF) to install the aldehyde group.

Advantages:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 4,6-Dihydroxy-2-methoxy-3-methylbenzoic acid.

Reduction: 4,6-Dihydroxy-2-methoxy-3-methylbenzyl alcohol.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The following table compares 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde with structurally related benzaldehyde derivatives:

Physicochemical Properties

- Hydrogen Bonding: The dihydroxy groups in this compound enhance its solubility in polar solvents (e.g., water, methanol) compared to mono-hydroxy analogs like 2-Hydroxy-3-methoxybenzaldehyde .

- Acidity : The hydroxyl groups at positions 4 and 6 are more acidic (pKa ~8–10) than methoxy-substituted derivatives due to resonance stabilization of the deprotonated form.

Research Findings and Gaps

- Structural Similarity : Computational analyses (e.g., Tanimoto similarity scores) indicate high similarity (0.96) between the target compound and 2,3-Dihydroxy-4-methoxybenzaldehyde, suggesting overlapping synthetic pathways or bioactivities .

- Regulatory Status: Unlike 4-Methoxy-3-methylbenzaldehyde (classified as non-hazardous per EC 1272/2008), the safety profile of this compound remains unverified .

- Availability : Commercial availability data for the target compound are absent in the provided evidence, whereas analogs like 3-Methoxy-4-methylbenzaldehyde are readily sourced in >97% purity .

Biological Activity

4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde (commonly referred to as DMMB) is an organic compound characterized by its complex structure featuring multiple functional groups, including hydroxyl, methoxy, and aldehyde moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 182.17 g/mol

- CAS Number : 118093-05-3

The presence of hydroxyl and methoxy groups in DMMB allows for various chemical interactions, enhancing its biological activity through mechanisms such as hydrogen bonding and nucleophilic addition.

The biological activity of DMMB is primarily attributed to its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity.

Antioxidant Activity

DMMB has shown significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound's ability to donate hydrogen atoms from its hydroxyl groups plays a vital role in this activity.

| Test System | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 ± 2 |

| ABTS Radical Scavenging | 30 ± 1 |

These results suggest that DMMB may be a promising candidate for developing antioxidant therapies .

Antimicrobial Activity

DMMB has been investigated for its antimicrobial properties against various pathogens. It exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 60 µg/mL |

These findings indicate that DMMB could be explored further for applications in treating bacterial infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DMMB on cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 20 ± 3 |

| MCF-7 (breast cancer) | 25 ± 4 |

| Vero (normal kidney) | >100 |

This selectivity highlights the potential of DMMB as a lead compound in cancer therapy .

Case Studies

- Study on Antioxidant Properties : A study published in MDPI demonstrated that DMMB exhibited strong DPPH radical scavenging activity compared to other phenolic compounds, suggesting its potential use in dietary supplements aimed at reducing oxidative stress .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of DMMB indicated that it could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for skin infections. This study supports the development of DMMB as a natural antimicrobial agent.

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of DMMB revealed that it induced apoptosis in HepG2 cells through the activation of caspase pathways, underscoring its potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dihydroxy-2-methoxy-3-methylbenzaldehyde, and how do reaction conditions influence yield?

- Methodology : Start with a benzaldehyde precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde derivatives) and introduce methyl and hydroxyl groups via regioselective Friedel-Crafts alkylation or directed ortho-metalation. For example, describes Schiff base formation using aldehydes and amines under acetic acid catalysis, which could be adapted for functionalization . Optimize pH (4–6) and temperature (60–80°C) to avoid over-oxidation of phenolic groups. Monitor reactions via TLC (dichloromethane mobile phase) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can structural characterization be performed for this compound, and what spectral markers are critical?

- Methodology : Use 1H/13C NMR to identify substituents:

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Methoxy group: δ 3.8–4.0 ppm (singlet).

- Hydroxyl protons: δ 5.0–6.0 ppm (exchange with D2O) .

- FTIR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at 3200–3500 cm⁻¹). Compare with PubChem data for similar benzaldehydes (e.g., InChIKey: PNYFAHZOTZFWGP for chloro-analogues ).

Q. What in vitro assays are suitable for preliminary antioxidant activity screening?

- Methodology : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays at concentrations of 10–100 μM. Dissolve the compound in DMSO (<1% final concentration) to ensure solubility. Include positive controls (e.g., ascorbic acid) and normalize activity to molar extinction coefficients. highlights similar protocols for chloro-substituted benzaldehydes, noting IC50 values <50 μM as significant .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density at the aldehyde group and ortho/para positions. Compare with experimental results from Suzuki-Miyaura couplings using Pd(PPh3)4 and aryl boronic acids. ’s structural comparison table suggests that methyl groups at position 3 (as in 4-methoxy-3-methylbenzaldehyde) enhance steric hindrance, reducing coupling efficiency by ~30% versus unsubstituted analogues .

Q. How can conflicting data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodology : Conduct ROS quantification assays (e.g., dichlorofluorescein staining in cell lines) under varying oxygen tensions. Use LC-MS to detect degradation products (e.g., quinones) that may act as pro-oxidants. ’s EFSA guidelines recommend dose-response studies (0.1–100 μM) and parallel testing in abiotic systems to distinguish intrinsic redox activity from cellular effects .

Q. What strategies optimize regioselective protection/deprotection of hydroxyl groups for derivatization?

- Methodology : Use benzyl ethers (BnCl, K2CO3 in DMF) for transient protection of the 4-OH group, leaving the 6-OH free for functionalization. Deprotect with H2/Pd-C in ethanol. ’s synthesis of 4-benzyloxy-3-methoxybenzaldehyde demonstrates >90% selectivity under these conditions . Confirm regiochemistry via NOESY NMR to detect spatial proximity between protected groups and methyl substituents.

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for similar benzaldehyde derivatives?

- Methodology : Cross-validate with HSQC and HMBC spectra to assign ambiguous peaks. For example, a methoxy group at position 2 (vs. 3) shows distinct HMBC correlations to C-1 and C-3. Compare with crystallographic data (e.g., ’s X-ray structure of 4-methoxy-3-(methoxymethyl)benzaldehyde, which confirms bond angles and torsional strain ).

Q. What statistical approaches are recommended for dose-response studies in bioactivity assays?

- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) using a four-parameter logistic model. Use ANOVA with post-hoc Tukey tests to compare IC50 values across analogues. ’s antioxidant study used n ≥ 3 replicates and reported SEM <10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.